Semaglutide

Description

Properties

IUPAC Name |

18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSWIYLPEUIQAV-CCUURXOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C187H291N45O59 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4114 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910463-68-2 | |

| Record name | Semaglutide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Semaglutide on Pancreatic Beta Cells

Introduction

Semaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity.[1][2] Its primary mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1, which is released from the gut in response to nutrient intake.[3] A critical target of this compound is the pancreatic beta cell, where it exerts profound effects on insulin secretion, cell survival, and function. This guide provides a detailed examination of the molecular pathways and cellular responses elicited by this compound in these cells, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Signaling Pathways in the Beta Cell

This compound's effects are initiated by its binding to and activation of the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR) located on the surface of pancreatic beta cells.[4][5] This interaction triggers a cascade of intracellular signaling events that collectively enhance beta-cell function.

Primary Signaling Pathway: cAMP-Dependent Mechanisms

The canonical signaling pathway activated by this compound is mediated by the stimulatory G-protein, Gs.

-

Activation of Adenylate Cyclase: Upon this compound binding, the activated GLP-1R engages Gs, which in turn stimulates adenylate cyclase (AC).[4]

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.[3]

-

Downstream Effectors: The rise in cAMP activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), also known as cAMP-regulated guanine nucleotide exchange factor 2.[6][7][8]

Both PKA and EPAC2 play crucial roles in potentiating glucose-stimulated insulin secretion (GSIS). Their activation leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, influx of extracellular Ca²⁺ through voltage-gated calcium channels, and ultimately, the exocytosis of insulin-containing granules.[3][9] This entire process is glucose-dependent, meaning insulin release is significantly amplified only when blood glucose levels are elevated.[4][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 5. cdn5.f-cdn.com [cdn5.f-cdn.com]

- 6. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pancreatic β-Cell Response to Increased Metabolic Demand and to Pharmacologic Secretagogues Requires EPAC2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Semaglutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist utilized for the treatment of type 2 diabetes and chronic weight management.[1] Its molecular architecture is a testament to advanced peptide engineering, featuring specific modifications to the native human GLP-1 backbone that confer an extended pharmacokinetic profile and enhanced therapeutic efficacy. This guide provides a detailed examination of this compound's molecular structure, physicochemical properties, and the intricate signaling pathways it modulates. Furthermore, it outlines key experimental protocols for assessing its bioactivity and presents quantitative data in a structured format to facilitate comparative analysis.

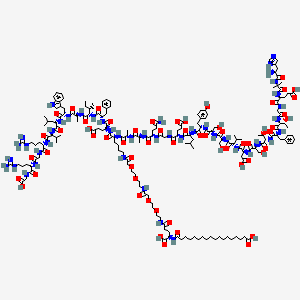

Molecular Structure and Chemical Identity

This compound is a synthetic polypeptide analogue of human GLP-1, comprising a linear sequence of 31 amino acids.[2][3] It shares a 94% sequence homology with the native hormone but incorporates three critical structural modifications designed to overcome the primary limitations of endogenous GLP-1: rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.[4][5]

Key Structural Modifications:

-

Substitution at Position 8: The native Alanine (Ala) is replaced with α-aminoisobutyric acid (Aib).[5][6] This non-proteinogenic amino acid provides steric hindrance at the N-terminus, rendering the peptide resistant to enzymatic cleavage by DPP-4.[1][4]

-

Acylation at Position 26: The Lysine (Lys) residue is acylated with a C18 fatty di-acid moiety.[6] This modification is attached via a hydrophilic spacer, which consists of a glutamic acid and two 8-amino-3,6-dioxaoctanoic acid (ADO) units.[5] The long fatty acid chain facilitates strong, reversible binding to serum albumin, which acts as a circulating reservoir, significantly reducing renal clearance and protecting the molecule from metabolic degradation.[4][7] This is the principal mechanism responsible for its extended half-life.[4]

-

Substitution at Position 34: The native Lysine is substituted with Arginine (Arg).[5][6] This modification prevents the C18 fatty acid from being attached at the wrong position during synthesis.[6]

These alterations result in a molecule with a prolonged duration of action, allowing for once-weekly subcutaneous administration.[1][8]

Physicochemical and Pharmacokinetic Properties

The engineered structure of this compound directly influences its chemical and pharmacokinetic profile. The introduction of the fatty acid moiety significantly increases its affinity for albumin, which is central to its long half-life of approximately seven days (165-184 hours).[1]

| Property | Value | Reference |

| Molecular Formula | C187H291N45O59 | [1][5] |

| Molecular Weight | 4113.641 g/mol | [1][5] |

| GLP-1R Binding Affinity (Kd) | 0.38 ± 0.06 nM | [3][9] |

| Biological Half-Life | ~7 days (~168 hours) | [1][2][10] |

| Bioavailability (Subcutaneous) | 89% | [1][4] |

| Time to Max Concentration (Tmax) | 1 to 3 days (24-72 hours) | [4][10] |

| Metabolism | Proteolytic cleavage of the peptide backbone and β-oxidation of the fatty acid chain | [2][10] |

| Elimination | Primarily via urine and feces | [1][2] |

| Plasma Protein Binding | >99% (to albumin) | [10] |

| Clearance Rate | ~0.05 L/h | [10] |

Mechanism of Action and Intracellular Signaling

This compound exerts its therapeutic effects by acting as a selective agonist for the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, pancreatic α-cells, the brain, and the heart.[4][11][12]

Primary Signaling Pathway in Pancreatic β-Cells

Upon binding to the GLP-1R on pancreatic β-cells, this compound initiates a cascade of intracellular events primarily mediated by the Gs alpha subunit (Gαs).[11]

-

Receptor Activation: this compound binding induces a conformational change in the GLP-1R.

-

G-Protein Coupling: The activated receptor couples with and activates the heterotrimeric G-protein, promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12]

-

Downstream Effectors: The subsequent rise in intracellular cAMP levels activates two key downstream signaling proteins:

-

Protein Kinase A (PKA): PKA phosphorylates numerous substrates, leading to the mobilization of insulin-containing granules to the cell membrane and enhancing their exocytosis in a glucose-dependent manner.[11][13]

-

Exchange Protein directly Activated by cAMP (EPAC2): EPAC2 also plays a role in promoting insulin granule exocytosis.[12][13]

-

This signaling cascade results in enhanced glucose-dependent insulin synthesis and secretion, a key mechanism for improving glycemic control.[11][12]

Caption: GLP-1R signaling cascade initiated by this compound in pancreatic β-cells.

Additional Signaling and Physiological Effects

Beyond the primary cAMP pathway, GLP-1R activation by this compound also engages other signaling networks, such as the PI3K/Akt and AMPK/SIRT1 pathways, which contribute to β-cell proliferation and survival.[12]

-

Glucagon Suppression: this compound acts on GLP-1 receptors on pancreatic α-cells to suppress the release of glucagon, particularly in hyperglycemic states, thus reducing hepatic glucose output.[1]

-

Gastric Emptying: It delays gastric emptying, which slows the rate of glucose absorption into the circulation after meals.[4]

-

Central Nervous System Effects: this compound crosses the blood-brain barrier and activates GLP-1 receptors in the hypothalamus and hindbrain.[11][14] This action enhances satiety, reduces appetite, and lowers energy intake, contributing significantly to weight loss.[11][15]

Key Experimental Protocols

The characterization of this compound's interaction with its target receptor and its functional consequence is paramount. Below are methodologies for two fundamental assays.

Protocol: GLP-1 Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki or IC50) of this compound for the GLP-1R.

-

Materials:

-

Cell membranes prepared from a stable cell line overexpressing human GLP-1R (e.g., CHO-K1 cells).

-

Radioligand: 125I-GLP-1.

-

Unlabeled competitor: this compound (serial dilutions).

-

Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Scintillation fluid and microplates.

-

-

Methodology:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of 125I-GLP-1, and varying concentrations of unlabeled this compound. Incubate to allow binding to reach equilibrium.

-

Separation: Separate membrane-bound radioligand from unbound radioligand via rapid filtration through a glass fiber filter, followed by washing.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a competitive GLP-1R binding assay.

Protocol: Cell-Based cAMP Functional Assay

This protocol outlines a method to measure the potency (EC50) of this compound by quantifying its ability to stimulate intracellular cAMP production in a cell-based system.

-

Materials:

-

Methodology:

-

Cell Seeding: Seed the GLP-1R-expressing cells into a microplate and incubate to allow attachment.

-

Stimulation: Pre-treat cells with a PDE inhibitor, then add serial dilutions of this compound. Incubate for a defined period to stimulate cAMP production.

-

Lysis & Detection: Lyse the cells and measure the accumulated intracellular cAMP using a chosen detection kit according to the manufacturer's instructions. The signal generated is proportional to the cAMP concentration.

-

Data Analysis: Plot the measured signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response.

-

Caption: Experimental workflow for a cell-based cAMP functional potency assay.

Conclusion

The molecular design of this compound represents a significant advancement in peptide therapeutics, successfully addressing the inherent pharmacokinetic limitations of native GLP-1. Its specific amino acid substitutions and fatty acid acylation result in a potent, long-acting GLP-1 receptor agonist with a multifaceted mechanism of action that improves glycemic control, promotes weight loss, and offers cardiovascular benefits. The detailed understanding of its structure, properties, and signaling pathways, verified through robust experimental protocols, is crucial for the ongoing research and development of next-generation metabolic therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 910463-68-2 [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. The Discovery and Development of Liraglutide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | agonist of glucagon-like peptide-1 (GLP-1) receptor | CAS 910463-68-2 | NNC 0113-0217; NNC-0113-0217; Ozempic | long-acting GLP-1 analogue | InvivoChem [invivochem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 12. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Molecular mechanisms of this compound and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP Hunter™ this compound Bioassay Kit [discoverx.com]

- 18. pccarx.com [pccarx.com]

- 19. Obesity and Diabetes Product Solutions [discoverx.com]

A Technical Guide to the Preclinical Anti-Inflammatory Effects of Semaglutide

Introduction

Semaglutide, a potent long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has transformed the therapeutic landscape for type 2 diabetes and obesity.[1][2] Beyond its primary metabolic benefits, a substantial body of preclinical evidence has illuminated its significant anti-inflammatory properties.[1][3] These pleiotropic effects are independent of weight loss and glycemic control, suggesting direct modulation of inflammatory pathways.[1] This technical guide provides an in-depth overview of the preclinical research, detailing the experimental models, quantitative outcomes, and molecular mechanisms that underpin this compound's anti-inflammatory actions. The evidence strongly suggests that this compound can attenuate inflammatory responses across various pathological conditions, including atherosclerosis, neuroinflammation, and metabolic dysfunction.[3][4][5]

Core Signaling Pathways

Preclinical research has identified several key signaling pathways through which this compound exerts its anti-inflammatory effects. The primary mechanism is initiated by the binding of this compound to the GLP-1 receptor (GLP-1R), which is expressed on numerous cell types, including immune, endothelial, and neuronal cells.[3][6] This interaction triggers a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote cellular protection.

A central pathway involves the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[2][7] This axis plays a critical role in cellular energy homeostasis and has been shown to inhibit the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][8] By deacetylating NF-κB, the AMPK/SIRT1 pathway prevents its translocation to the nucleus, thereby downregulating the expression of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2]

Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and release of IL-1β and IL-18.[3][9] This inhibitory action further curtails the inflammatory response in various disease models.[3][10]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified across a range of preclinical models. The following tables summarize the key findings, highlighting the consistent reduction in pivotal inflammatory markers.

Table 1: Effects on Inflammatory Cytokines and Mediators

| Model System | Animal/Cell Line | Inflammatory Marker | Treatment Details | Result | Reference |

| Obesity-Induced Cardiac Inflammation | Obese Mice | TNF-α, IL-6 (Cardiac Tissue) | Not specified | Significant reduction vs. untreated obese mice (P < 0.05). | [11][12] |

| Obesity-Induced Cardiac Inflammation | Obese Mice | ROS, MDA (Cardiac Tissue) | Not specified | Significant reduction vs. untreated obese mice (P < 0.05). | [11][12] |

| Endotoxemia / Sepsis | Male Swiss Albino Mice | TNF-α, IL-6, IL-1β (Brain Tissue) | 40µg/kg/day before CLP | Significant reduction vs. sepsis and vehicle groups (p<0.05). | [3][13] |

| Diabetic Neuropathic Pain | STZ-induced Diabetic Rats | TNF-α, IL-1β, IL-6 (Spinal Cord) | 1.44 or 2.88 mg/kg, oral, 4 weeks | Significant reduction in pro-inflammatory cytokines. | [14] |

| LPS-Induced Inflammation | H9c2 cells | NF-κB, TNF-α, IL-1β | Not specified | Decreased production. | [3] |

| Reserpine-Induced Fibromyalgia | Male Wistar Rats | TNF-α, i-NOS (Dorsal Root Ganglion) | 20 nmol/kg, IP, 14 days | Reduction to 38.29% and 43.48% vs. reserpine group. | [15] |

| Reserpine-Induced Fibromyalgia | Male Wistar Rats | Arginase-1, IL-4 (Dorsal Root Ganglion) | 20 nmol/kg, IP, 14 days | Elevation of 1.89- and 2.55-fold vs. reserpine group. | [15] |

Table 2: Effects on Macrophage Activity and Atherosclerosis

| Model System | Animal/Cell Line | Key Measurement | Treatment Details | Result | Reference |

| Advanced Atherosclerosis | New Zealand White Rabbits | [⁶⁴Cu]Cu-DOTATATE Uptake (SUVmax) | 16-week intervention | Significant decrease vs. placebo (p = 0.001). | [4] |

| Advanced Atherosclerosis | New Zealand White Rabbits | [¹⁸F]FDG Uptake (SUVmax) | 16-week intervention | Significant attenuation vs. placebo (p = 0.034). | [4] |

| Atherosclerosis | ApoE-/- and Ldlr-/- mice | Aortic Plaque Size | 4 μg/kg for 12-17 weeks | Plaque size reduction. | [1] |

| Papillary Thyroid Carcinoma | Human TPC-1 Xenograft Mice | Macrophage Polarization | 120 μg/kg, subcutaneous | Increased M1 macrophages, decreased M2 macrophages. | [16][17] |

| Papillary Thyroid Carcinoma | THP-1 Macrophages & PTC Cells | PPARG expression | In vitro co-culture | Downregulation of PPARG. | [16][17] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key preclinical experiments that have established the anti-inflammatory effects of this compound.

Protocol 1: Atherosclerotic Rabbit Model with PET/CT Imaging

This protocol is based on studies investigating this compound's effect on vascular inflammation.[4][18]

-

Animal Model: Female New Zealand White rabbits were used. Atherosclerosis was induced by feeding a high-cholesterol diet for four months, combined with two instances of endothelial denudation of the aorta to accelerate plaque formation.[4][18]

-

Experimental Groups: Animals were randomized into an intervention group receiving this compound and a control group receiving a saline placebo.[4]

-

Intervention: this compound or placebo was administered for 16 weeks.[4]

-

Imaging Protocol:

-

PET/CT Scans: Performed at baseline and after the 16-week intervention.

-

Radiotracers: Three different tracers were used to assess distinct aspects of the atherosclerotic plaque:

-

Quantification: Tracer uptake was quantified using the maximum standardized uptake value (SUVmax) and target-to-background-ratio (TBRmax).[4]

-

-

Endpoint Analysis: Following the final imaging session, animals were euthanized for autoradiographic imaging and histological analyses of the vessel walls to correlate imaging findings with macrophage density.[4]

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol is derived from studies examining this compound's influence on macrophage function in a cancer microenvironment.[16][17]

-

Cell Lines:

-

Macrophages: Human THP-1 monocytic cells are used. They are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Cancer Cells: Human papillary thyroid carcinoma (PTC) cells (e.g., TPC-1 line).

-

-

Experimental Setup: A co-culture system is established with differentiated THP-1 macrophages and PTC cells to mimic the tumor microenvironment.

-

Treatment: The co-culture system is treated with this compound. A control group receives a vehicle. In some experiments, a PPARG agonist is used alongside this compound to probe the signaling pathway.[16][17]

-

Analysis of Macrophage Polarization:

-

Gene Expression: RNA is extracted from the macrophages, and quantitative real-time PCR (qPCR) is performed to measure the expression of M1 macrophage markers (e.g., iNOS, TNF-α) and M2 macrophage markers (e.g., Arginase-1, CD206).

-

Protein Expression: Western blotting or flow cytometry can be used to confirm changes in marker protein levels.

-

Signaling Pathway Analysis: The expression levels of key signaling molecules, such as PPARG and its downstream target ACSL1, are measured by qPCR and Western blot to elucidate the mechanism of action.[16][17][19]

-

-

Functional Readout: The proliferation of the PTC cells in the co-culture is measured to determine the functional consequence of this compound-induced macrophage reprogramming.[16][17]

Protocol 3: Mouse Model of Neuroinflammation

This protocol is a synthesis of methodologies used in studies of endotoxemia and Alzheimer's disease models.[3][20][21]

-

Animal Model: Male Swiss albino mice or APP/PS1 transgenic mice (for Alzheimer's models) are commonly used.[3][21]

-

Induction of Neuroinflammation:

-

Endotoxemia/Sepsis: Cecal Ligation and Puncture (CLP) is performed to induce polymicrobial sepsis, leading to systemic inflammation and subsequent neuroinflammation.[13]

-

LPS Challenge: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) is used to induce a systemic inflammatory response and neuroinflammation.[3]

-

-

Experimental Groups:

-

Sham/Control Group.

-

Disease Model Group (e.g., CLP or LPS) + Vehicle.

-

Disease Model Group (e.g., CLP or LPS) + this compound.

-

-

Intervention: this compound is administered, often prior to the inflammatory challenge (e.g., 40µg/kg/day before CLP).[13]

-

Endpoint Analysis:

-

Behavioral Tests: Cognitive function is assessed using tests like the Barnes maze or Morris water maze.[21]

-

Tissue Collection: Animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.[3][20]

-

Biochemical Analysis: Brain tissue homogenates are analyzed using ELISA or other immunoassays to quantify levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[3][20]

-

Immunohistochemistry: Brain sections are stained for markers of glial activation, such as Iba1 (microglia) and GFAP (astrocytes), to assess the cellular inflammatory response.[21]

-

Conclusion

The collective preclinical evidence provides a robust foundation for understanding the anti-inflammatory effects of this compound. Through the modulation of key signaling pathways such as AMPK/SIRT1/NF-κB and the inhibition of the NLRP3 inflammasome, this compound consistently reduces inflammatory markers and cellular activity in a wide array of disease models.[2][3] The quantitative data from studies on atherosclerosis, cardiac inflammation, and neuroinflammation demonstrate a potent and reproducible effect.[4][12][21] These findings, elucidated through detailed experimental protocols, not only explain part of the profound cardiovascular benefits seen in clinical trials but also open new avenues for investigating this compound's therapeutic potential in a broader spectrum of inflammatory and neurodegenerative diseases. Further research should continue to dissect these mechanisms and explore their translation to human pathologies.

References

- 1. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 2. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory benefits of this compound: State of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces vascular inflammation investigated by PET in a rabbit model of advanced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Systematic Review of this compound’s Influence on Cognitive Function in Preclinical Animal Models and Cell-Line Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effect of this compound: updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of this compound on Cardiac Protein Expression and Cardiac Function of Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound ameliorates obesity-induced cardiac inflammation and oxidative stress mediated via reduction of neutrophil Cxcl2, S100a8, and S100a9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of this compound in Endotoxemia Mouse Model - Iranian Journal of War and Public Health - مجله طب جانباز [ijwph.ir]

- 14. This compound Ameliorates Diabetic Neuropathic Pain by Inhibiting Neuroinflammation in the Spinal Cord [mdpi.com]

- 15. Novel Trajectories Towards Possible Effects of this compound for Amelioration of Reserpine-induced Fibromyalgia in Rats: Contribution of cAMP/PKA/p-CREB and M1/M2 Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. news-medical.net [news-medical.net]

The Genesis of a Modern Therapeutic: An In-depth Technical Guide to the Discovery and Development of Semaglutide

[Whitepaper]

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Semaglutide, a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA), represents a significant milestone in the management of type 2 diabetes (T2DM) and obesity. Its development by Novo Nordisk was a rational drug design endeavor, building upon the foundation of its predecessor, liraglutide, to achieve a prolonged pharmacokinetic profile suitable for once-weekly administration. This was accomplished through strategic chemical modifications aimed at enhancing albumin binding and increasing resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing the lead optimization process, preclinical validation, and the extensive clinical trial program (SUSTAIN) that established its efficacy and safety profile. We include detailed experimental methodologies for key preclinical and clinical assays, present quantitative data in structured tables, and illustrate critical pathways and processes using Graphviz diagrams to offer a granular perspective for the scientific community.

Introduction: The GLP-1 Receptor as a Therapeutic Target

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[1][2] These pleiotropic effects made the GLP-1 receptor (GLP-1R) a highly attractive target for the treatment of T2DM. However, native GLP-1 has a very short half-life of minutes, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] The primary goal in the development of GLP-1RAs was to overcome this limitation to create therapeutically viable agents.

Lead Discovery and Optimization: From Liraglutide to this compound

The journey to this compound began with its predecessor, liraglutide, a once-daily GLP-1 RA. The success of liraglutide spurred the ambition to create a next-generation molecule with an extended half-life that would allow for once-weekly dosing, thereby improving patient convenience and adherence.[4] The strategy centered on two key molecular modifications to the GLP-1 peptide backbone.[4]

-

DPP-4 Resistance: The alanine at position 8 was substituted with 2-aminoisobutyric acid (Aib).[4][5] This substitution sterically hinders the DPP-4 enzyme, significantly reducing its ability to cleave and inactivate the peptide.[5]

-

Enhanced Albumin Binding: A linker and a C18 fatty di-acid chain were attached to the lysine at position 26.[6][7] This modification promotes strong, reversible binding to serum albumin, creating a circulating depot that protects the molecule from renal clearance and metabolic degradation, extending its half-life to approximately one week.[1][2][7][8]

These rational design choices resulted in a molecule, this compound, with 94% homology to human GLP-1 and a pharmacokinetic profile amenable to once-weekly administration.[1][5][9]

Mechanism of Action

GLP-1 Receptor Signaling

This compound exerts its effects by binding to and activating the GLP-1R, a G-protein coupled receptor.[10] This activation stimulates the Gαs subunit, which in turn activates adenylyl cyclase to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[10][11] Elevated cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).[10][11][12] This signaling cascade in pancreatic β-cells leads to enhanced glucose-dependent insulin synthesis and exocytosis.[10][11]

Mechanism of Extended Half-Life

The prolonged therapeutic action of this compound is a direct result of its structural modifications. The C18 fatty di-acid moiety facilitates high-affinity binding to serum albumin. This large protein-drug complex is protected from rapid renal filtration and enzymatic degradation, establishing a circulating reservoir of this compound. The substitution at position 8 provides an additional layer of protection against DPP-4-mediated inactivation.

Preclinical Development

In Vitro Assays

This compound's activity was first confirmed through a series of in vitro cell-based assays designed to measure its binding affinity to the GLP-1R and its functional potency in activating the downstream signaling cascade.

Experimental Protocol: GLP-1R cAMP Functional Assay

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GLP-1 receptor.

-

Assay Principle: A competitive immunoassay (e.g., HTRF or cAMP Hunter™) measures the amount of cAMP produced by the cells upon receptor activation. The assay is based on the competition between native cAMP produced by the cell and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[1][13]

-

Methodology:

-

CHO-K1-hGLP-1R cells are seeded in 96- or 384-well plates and incubated overnight.[1]

-

Cells are stimulated with graded doses of this compound for a defined period (e.g., 30 minutes) at room temperature.[14]

-

A lysis buffer containing the labeled cAMP tracer (e.g., cAMP-d2) and the anti-cAMP antibody (e.g., anti-cAMP-cryptate) is added.[14]

-

The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.[14]

-

The signal (e.g., fluorescence resonance energy transfer) is read using a plate reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.

-

Data are analyzed using a 4-parameter logistical model to determine the EC50 (potency) of this compound.

-

In Vivo Animal Studies

The efficacy of this compound on glycemic control and body weight was evaluated in diabetic animal models, most notably the leptin receptor-deficient db/db mouse, a model of obesity and T2DM.

Experimental Protocol: Efficacy Study in db/db Mice

-

Animal Model: Male C57BL/KsJ-db/db mice (e.g., 16 weeks old).[15]

-

Housing: Mice are housed under standard conditions with ad libitum access to food and water.

-

Treatment Groups: Mice are randomized into groups: Vehicle (saline), and this compound (e.g., 0.05 mg/kg or 200 nmol/kg).[15][16]

-

Administration: this compound or vehicle is administered via subcutaneous (s.c.) injection daily or twice weekly for a period of 8 weeks.[15][16]

-

Endpoints and Measurements:

-

Body Weight and Food Intake: Measured daily or weekly.[16]

-

Fasting Blood Glucose (FBG): Measured weekly from tail vein blood after a fasting period (e.g., 6 hours).

-

Glycated Hemoglobin (HbA1c): Measured at baseline and at the end of the study from whole blood samples.

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are given an oral gavage of glucose (e.g., 2 g/kg), and blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-gavage.

-

Table 1: Summary of Preclinical Efficacy Data in db/db Mice

| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |

| Body Weight | ~11% increase over 8 weeks | ~10% decrease over 8 weeks | Significant reduction in body weight gain | [15] |

| Fasting Blood Glucose | Remained elevated | Significantly reduced | Improved glycemic control | [15] |

| HbA1c | No significant change | Significant reduction | Improved long-term glycemic control | [17] |

| Food Intake | Baseline levels | Significantly reduced | Reduced caloric intake | [16] |

Clinical Development: The SUSTAIN Program

The clinical development of subcutaneous once-weekly this compound was anchored by the this compound Unabated Sustainability in Treatment of Type 2 Diabetes (SUSTAIN) program, a series of global Phase 3a clinical trials designed to evaluate its efficacy and safety across a broad spectrum of T2DM patients.[2]

Efficacy Trials (SUSTAIN 1-5)

These trials were designed to establish the superiority of this compound against placebo and key active comparators in various patient populations.

Experimental Protocol: General Design of SUSTAIN Efficacy Trials

-

Design: Randomized, multicenter, parallel-group trials. SUSTAIN 1, 2, and 5 were double-blind, while SUSTAIN 3 and 4 were open-label.[4][7][18][19][20]

-

Participants: Adults with T2DM inadequately controlled on their current background therapy (ranging from diet and exercise alone to basal insulin).[4][7][19][20][21]

-

Intervention: Participants were randomized to receive subcutaneous once-weekly this compound (0.5 mg or 1.0 mg) or a comparator (placebo, sitagliptin, exenatide ER, or insulin glargine) for 30 to 56 weeks.[4][7][19][20][21] this compound was initiated at 0.25 mg/week and titrated upwards.[18]

-

Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.[4][6][20]

-

Confirmatory Secondary Endpoint: Change in body weight from baseline to the end of the treatment period.[4][6][20]

-

Statistical Analysis: Efficacy endpoints were typically assessed using an analysis of covariance (ANCOVA) or a mixed model for repeated measurements (MMRM). Hierarchical testing was used for primary and key secondary endpoints to control the overall type I error rate.[18]

Table 2: Key Efficacy Outcomes from SUSTAIN 1-5 Trials

| Trial (NCT ID) | Comparator | Duration (Weeks) | Mean Baseline HbA1c (%) | Mean HbA1c Change: this compound 1.0 mg | Mean HbA1c Change: Comparator | Mean Body Weight Change: this compound 1.0 mg | Mean Body Weight Change: Comparator | Reference |

| SUSTAIN 1 (NCT02054897) | Placebo | 30 | 8.1 | -1.6% | 0% | -4.6 kg | -1.0 kg | [19][22] |

| SUSTAIN 2 (NCT01930188) | Sitagliptin 100 mg | 56 | 8.1 | -1.6% | -0.5% | -6.1 kg | -1.9 kg | [7][23] |

| SUSTAIN 3 (NCT01885208) | Exenatide ER 2.0 mg | 56 | 8.3 | -1.5% | -0.9% | -5.6 kg | -1.9 kg | [18][21] |

| SUSTAIN 4 (NCT02128932) | Insulin Glargine | 30 | 8.2 | -1.6% | -0.8% | -5.2 kg | +1.2 kg | [4] |

| SUSTAIN 5 (NCT02384953) | Placebo | 30 | 8.4 | -1.8% | -0.1% | -6.4 kg | -1.4 kg | [6][20] |

All changes are from baseline and are statistically significant (p < 0.001) for this compound vs. comparator.

Cardiovascular Outcomes Trial (SUSTAIN 6)

Regulatory agencies require cardiovascular outcomes trials (CVOTs) for new diabetes therapies to establish cardiovascular safety. SUSTAIN 6 was designed to meet this requirement.

Experimental Protocol: SUSTAIN 6 (NCT01720446)

-

Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2][24]

-

Participants: 3,297 patients with T2DM at high risk for cardiovascular events (defined as age ≥50 with established CVD or CKD, or age ≥60 with at least one CV risk factor).[25]

-

Intervention: Participants were randomized to receive once-weekly this compound (0.5 mg or 1.0 mg) or a volume-matched placebo, in addition to standard of care, for 104 weeks.[24][26]

-

Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), a composite of CV death, non-fatal myocardial infarction, or non-fatal stroke.[26]

-

Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model to assess for non-inferiority of this compound versus placebo.[24]

Table 3: Key Outcomes from the SUSTAIN 6 Cardiovascular Trial

| Endpoint | This compound (N=1648) | Placebo (N=1649) | Hazard Ratio (95% CI) | P-value | Reference |

| Primary MACE Composite | 108 (6.6%) | 146 (8.9%) | 0.74 (0.58 to 0.95) | <0.001 for Non-inferiority | [26][27] |

| CV Death | 44 (2.7%) | 46 (2.8%) | 0.98 (0.65 to 1.48) | 0.92 | [26] |

| Non-fatal Myocardial Infarction | 47 (2.9%) | 64 (3.9%) | 0.74 (0.51 to 1.08) | 0.12 | [26] |

| Non-fatal Stroke | 27 (1.6%) | 44 (2.7%) | 0.61 (0.38 to 0.99) | 0.04 | [26] |

| New or Worsening Nephropathy | 62 (3.8%) | 100 (6.1%) | 0.64 (0.46 to 0.88) | 0.005 | [25] |

The results of SUSTAIN 6 not only confirmed the cardiovascular safety of this compound but also demonstrated a significant 26% reduction in the risk of MACE compared to placebo, primarily driven by a significant reduction in non-fatal stroke.[25][26]

Conclusion

The development of this compound is a paradigm of modern, rational drug design in the metabolic disease space. Building on the clinical experience of liraglutide, targeted chemical modifications successfully produced a GLP-1 RA with a pharmacokinetic profile allowing for convenient once-weekly dosing. The comprehensive preclinical and clinical development programs rigorously established its robust efficacy in improving glycemic control and reducing body weight. Crucially, the SUSTAIN 6 trial demonstrated significant cardiovascular benefits, positioning this compound as a cornerstone therapy in the management of type 2 diabetes, particularly in patients with high cardiovascular risk. The subsequent development and approval for obesity have further expanded its therapeutic impact, underscoring the success of its discovery and development journey.

References

- 1. pccarx.com [pccarx.com]

- 2. Cardiovascular risk reduction with once-weekly this compound in subjects with type 2 diabetes: a post hoc analysis of gender, age, and baseline CV risk profile in the SUSTAIN 6 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clf1.medpagetoday.com [clf1.medpagetoday.com]

- 4. Efficacy and safety of once-weekly this compound versus once-daily insulin glargine as add-on to metformin (with or without sulfonylureas) in insulin-naive patients with type 2 diabetes (SUSTAIN 4): a randomised, open-label, parallel-group, multicentre, multinational, phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Efficacy and safety of once-weekly this compound versus once-daily sitagliptin as an add-on to metformin, thiazolidinediones, or both, in patients with type 2 diabetes (SUSTAIN 2): a 56-week, double-blind, phase 3a, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of this compound Once-weekly Versus Exenatide ER 2.0 mg Once-weekly as add-on to 1-2 Oral Antidiabetic Drugs (OADs) in Subjects With Type 2 Diabetes [clin.larvol.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 12. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. en.ice-biosci.com [en.ice-biosci.com]

- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. europeanreview.org [europeanreview.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Efficacy and safety of once-weekly this compound monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Added to Basal Insulin in Type 2 Diabetes (SUSTAIN 5): A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy and Safety of Once-Weekly this compound Versus Exenatide ER in Subjects With Type 2 Diabetes (SUSTAIN 3): A 56-Week, Open-Label, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. portal.research.lu.se [portal.research.lu.se]

- 24. neurotrials.ai [neurotrials.ai]

- 25. diabetesonthenet.com [diabetesonthenet.com]

- 26. inditecommunications.com [inditecommunications.com]

- 27. This compound and Cardiovascular Outcomes in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Semaglutide's Influence on Glucose-Dependent Insulinotropic Polypeptide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaglutide, a potent and long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, has demonstrated significant efficacy in the management of type 2 diabetes and obesity. Its mechanism of action is primarily centered on the activation of the GLP-1R, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and central appetite regulation. While this compound does not directly bind to the glucose-dependent insulinotropic polypeptide (GIP) receptor, its profound and sustained impact on the incretin system warrants a thorough investigation into its indirect effects on GIP physiology and signaling. This technical guide provides an in-depth analysis of this compound's interaction with the GLP-1 receptor, the downstream signaling cascades, and explores the current understanding of its influence on the GIP system. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction: The Incretin Axis and this compound's Role

The incretin effect, responsible for a significant portion of postprandial insulin secretion, is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] Both are released from enteroendocrine cells upon nutrient ingestion and act on their respective G protein-coupled receptors (GPCRs) on pancreatic beta-cells to potentiate insulin release in a glucose-dependent manner.[2][3]

This compound is a GLP-1 analogue with 94% sequence homology to human GLP-1.[4] Its molecular structure is modified to ensure resistance to dipeptidyl peptidase-4 (DPP-4) degradation and to facilitate strong binding to albumin, resulting in a prolonged half-life and enabling once-weekly administration.[4] As a selective GLP-1R agonist, this compound's therapeutic actions are confined to the GLP-1R signaling pathway.[5] This contrasts with dual GIP/GLP-1 receptor agonists, such as tirzepatide, which engage both incretin pathways.[3]

While direct interaction is absent, the sustained and potent activation of the GLP-1R by this compound may induce adaptive changes in the GIP system. Understanding these potential indirect effects is crucial for a comprehensive understanding of this compound's metabolic benefits and for the development of future incretin-based therapies.

This compound's Direct Effect: GLP-1 Receptor Signaling

This compound's primary mechanism of action is the activation of the GLP-1R, a class B GPCR. This activation triggers a cascade of intracellular signaling events, predominantly through the Gαs protein subunit.

G Protein Coupling and cAMP Production

Upon this compound binding, the GLP-1R undergoes a conformational change that facilitates the activation of the heterotrimeric G protein, Gαs. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][6]

Downstream Signaling Pathways

Elevated intracellular cAMP levels activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[7]

-

PKA Pathway: PKA activation leads to the phosphorylation of various substrates that ultimately enhance insulin granule exocytosis from pancreatic beta-cells.

-

Epac Pathway: Epac activation also contributes to insulin secretion through mechanisms involving the modulation of intracellular calcium levels and other protein-protein interactions.

The culmination of these signaling events is a potentiation of glucose-stimulated insulin secretion.

β-Arrestin Recruitment

Like many GPCRs, the GLP-1R also interacts with β-arrestins upon agonist binding. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.

Quantitative Data on this compound's GLP-1R Signaling

The following table summarizes key quantitative parameters of this compound's action on the GLP-1R from in vitro studies.

| Parameter | This compound Value | Comparator (e.g., GLP-1) | Experimental System | Reference |

| Gαs Recruitment | Comparable to GLP-1 | - | HEK293T cells | [8] |

| cAMP Production | Potent Agonist | - | INS-1 832/3 cells | [9] |

| β-Arrestin 1 Recruitment | 67% of GLP-1 Emax | 100% | HEK293T cells | [8] |

| β-Arrestin 2 Recruitment | 78% of GLP-1 Emax | 100% | HEK293T cells | [8] |

| GLP-1R Internalization | Similar to GLP-1 | - | HEK293T cells | [8] |

Note: Specific EC50 and Emax values can vary depending on the experimental setup and cell line used.

Indirect Effects of this compound on the GIP System: A Research Frontier

Currently, there is a paucity of direct clinical and preclinical data quantifying the specific effects of long-term this compound administration on the GIP system. However, several hypotheses can be proposed based on the known physiology of the incretin axis.

Potential for Altered GIP Secretion

Sustained GLP-1R activation by this compound leads to significant weight loss and improvements in glycemic control. These metabolic changes could indirectly influence the secretion of GIP from intestinal K-cells. For instance, altered nutrient transit times and changes in gut hormone feedback loops may impact GIP release. A clinical study is underway to evaluate the effects of combined GIP infusion and this compound treatment, which may provide insights into this interaction.[10]

GIP Receptor Expression and Sensitivity

Chronic stimulation of one branch of a hormonal axis can sometimes lead to compensatory changes in another. It is conceivable that long-term, high-potency GLP-1R activation could lead to alterations in the expression or sensitivity of the GIP receptor in target tissues. However, continuous exposure to GLP-1 agonists can lead to GLP-1 receptor downregulation, and it is unknown if a similar phenomenon could indirectly affect the GIP receptor.[11][12]

Clinical Observations

Some clinical data with this compound in patients with type 2 diabetes have shown an increase in fasting C-peptide levels after treatment, suggesting an improvement in beta-cell function.[13][14] While this is a known effect of GLP-1R agonism, the potential contribution of an altered GIP system to this long-term improvement has not been elucidated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on incretin receptor signaling.

G Protein Recruitment Assay (BRET)

This protocol is adapted from methodologies used to assess GPCR-G protein interactions.[15][16]

Objective: To quantify the interaction between the GLP-1R and Gαs in response to this compound using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293T cells

-

Plasmids encoding GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc8)

-

Plasmids encoding Gαs, Gβ, and Gγ subunits, with one subunit fused to a BRET acceptor (e.g., Venus)

-

Cell culture reagents

-

Transfection reagent (e.g., PEI)

-

BRET substrate (e.g., Coelenterazine h)

-

96-well white microplates

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with the GLP-1R-Rluc8 and Venus-tagged G protein subunit plasmids at an optimized ratio.

-

-

Cell Seeding:

-

24 hours post-transfection, harvest cells and seed into a 96-well white microplate.

-

-

Assay:

-

Wash cells with a suitable assay buffer (e.g., HBSS).

-

Add the BRET substrate (e.g., Coelenterazine h) to each well.

-

Immediately measure the baseline BRET signal.

-

Add varying concentrations of this compound to the wells.

-

Measure the BRET signal at specified time points after agonist addition.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the change in BRET ratio against the log of the agonist concentration to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assay (PathHunter™)

This protocol is based on the DiscoverX PathHunter™ β-Arrestin assay.[17][18][19]

Objective: To measure the recruitment of β-arrestin to the GLP-1R upon this compound stimulation.

Materials:

-

PathHunter™ cell line stably co-expressing a ProLink™-tagged GLP-1R and an Enzyme Acceptor-tagged β-arrestin.

-

PathHunter™ detection reagents.

-

Cell culture reagents.

-

384-well white microplates.

-

Chemiluminescent plate reader.

Procedure:

-

Cell Plating:

-

Plate the PathHunter™ cells in a 384-well plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Add the diluted compounds to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Add the PathHunter™ detection reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Measurement:

-

Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.

-

cAMP Accumulation Assay

This protocol describes a common method for measuring intracellular cAMP levels.[9][20][21]

Objective: To quantify the production of cAMP in response to GLP-1R activation by this compound.

Materials:

-

A suitable cell line endogenously or recombinantly expressing the GLP-1R (e.g., INS-1E, CHO-K1).

-

Cell culture reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate and allow them to adhere.

-

-

Stimulation:

-

Pre-incubate cells with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Determine the cAMP concentration in the cell lysates.

-

Plot the cAMP concentration against the log of the this compound concentration to determine EC50 and Emax.

-

Receptor Trafficking Assay (Live-Cell HILO Microscopy)

This protocol provides a framework for visualizing GLP-1R internalization.[22]

Objective: To observe the trafficking of the GLP-1R from the plasma membrane to intracellular compartments following this compound treatment using Highly Inclined and Laminated Optical sheet (HILO) microscopy.

Materials:

-

HEK293T cells.

-

Plasmid encoding GLP-1R tagged with a fluorescent protein (e.g., GFP).

-

Transfection reagent.

-

Glass-bottom imaging dishes.

-

HILO microscope system.

-

Image analysis software.

Procedure:

-

Cell Preparation:

-

Transfect HEK293T cells with the GLP-1R-GFP plasmid.

-

Seed the transfected cells onto glass-bottom dishes.

-

-

Live-Cell Imaging:

-

Mount the dish on the HILO microscope stage, maintaining physiological conditions (37°C, 5% CO2).

-

Acquire baseline images of the cells, focusing on the plasma membrane fluorescence.

-

Add this compound to the imaging medium.

-

Acquire time-lapse images to capture the internalization of the fluorescently tagged receptors.

-

-

Image Analysis:

-

Quantify the change in plasma membrane fluorescence and the appearance of intracellular fluorescent vesicles over time using appropriate image analysis software.

-

Visualizations of Signaling Pathways and Workflows

Conclusion and Future Directions

This compound is a highly effective GLP-1R agonist with a well-characterized direct mechanism of action on its cognate receptor. The downstream signaling, primarily through the Gαs-cAMP pathway, is central to its therapeutic effects on glycemic control and weight management. While this compound does not directly engage the GIP receptor, the potential for indirect regulation of the GIP system through long-term, potent GLP-1R activation remains an important area for future investigation.

Further research is required to elucidate whether chronic this compound treatment alters endogenous GIP secretion, GIP receptor expression, or downstream signaling. Such studies will provide a more complete picture of the integrated physiological response to long-acting GLP-1R agonists and may inform the development of next-generation incretin-based therapies. The experimental protocols detailed in this guide provide a robust framework for conducting these critical investigations.

References

- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]

- 4. This compound as a GLP-1 Agonist: A Breakthrough in Obesity Treatment [mdpi.com]

- 5. Viking Therapeutics Highlights Clinical Data from VK2735 Obesity Program in Presentation at ObesityWeek® 2025 [prnewswire.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Your Guide to GLP-1 and Dual GIP/GLP-1 Agonists for Obesity [everydayhealth.com]

- 9. researchgate.net [researchgate.net]

- 10. Separate and combined effects of long-term GIP and GLP-1 receptor activation in patients with type 2 diabetes: a structured summary of a study protocol for a double-blind, randomised, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scaleregenerativehealth.com [scaleregenerativehealth.com]

- 12. droracle.ai [droracle.ai]

- 13. pjps.pk [pjps.pk]

- 14. Effect of this compound on C-peptide levels in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 19. cosmobio.co.jp [cosmobio.co.jp]

- 20. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for quantifying phase-separated condensates in living cells using HILO microscopy imaging and genetic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Semaglutide's Role in Adipose Tissue Browning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in promoting weight loss, a phenomenon extending beyond its established effects on appetite suppression and gastric emptying. A growing body of preclinical evidence suggests that this compound actively contributes to weight reduction by stimulating the browning of white adipose tissue (WAT) and enhancing the metabolic activity of brown adipose tissue (BAT). This process, characterized by the increased expression of uncoupling protein 1 (UCP1), leads to enhanced thermogenesis and energy expenditure. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning the role of this compound in adipose tissue browning, offering a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction: The Significance of Adipose Tissue Browning

Adipose tissue, far from being a passive energy reservoir, is a dynamic endocrine organ with profound implications for metabolic health. White adipose tissue primarily stores energy in the form of triglycerides, whereas brown adipose tissue, rich in mitochondria and expressing UCP1, is specialized for non-shivering thermogenesis. A third type of adipocyte, the beige or "brite" (brown-in-white) adipocyte, can emerge within WAT depots in response to specific stimuli, a process termed "browning." These beige adipocytes share morphological and functional similarities with brown adipocytes, most notably the expression of UCP1 and a high capacity for thermogenesis.

The induction of adipose tissue browning is a promising therapeutic strategy for combating obesity and related metabolic disorders. By converting energy-storing white adipocytes into energy-expending beige adipocytes, it is possible to increase overall energy expenditure and improve glucose and lipid homeostasis. GLP-1 receptor agonists, such as this compound, are emerging as key players in this therapeutic landscape.

Mechanisms of this compound-Induced Adipose Tissue Browning

The browning effect of this compound is multifaceted, involving both central and peripheral mechanisms. Preclinical studies in rodent models have been instrumental in elucidating these pathways.

Central Nervous System (CNS) Mediation

This compound's influence on adipose tissue browning is, in part, centrally mediated through the hypothalamus, a critical brain region for regulating energy balance. GLP-1 receptors are expressed in various hypothalamic nuclei. The proposed mechanism involves:

-

Hypothalamic Activation: this compound crosses the blood-brain barrier and activates GLP-1 receptors in the ventromedial nucleus of the hypothalamus (VMH).

-

Sympathetic Nervous System (SNS) Outflow: This activation leads to an increase in sympathetic nervous system outflow to adipose tissue.

-

Norepinephrine Release: Sympathetic nerve terminals release norepinephrine, which binds to β3-adrenergic receptors on adipocytes.

-

Induction of Thermogenesis: This signaling cascade stimulates the expression of thermogenic genes, including Ucp1 and Prdm16, promoting the browning of WAT and activating BAT.

Intracellular Signaling: The AMPK/SIRT1 Pathway

At the cellular level, the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a pivotal role in mediating the effects of this compound on adipocytes.

-

AMPK Activation: this compound has been shown to increase the phosphorylation and activation of AMPK in adipose tissue.

-

SIRT1 Upregulation: Activated AMPK can, in turn, increase the expression and activity of SIRT1, a NAD+-dependent deacetylase.

-

PGC-1α Deacetylation: SIRT1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and thermogenesis.

-

Thermogenic Gene Expression: Activated PGC-1α co-activates transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) to drive the expression of Ucp1 and other genes involved in the browning process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on adipose tissue browning in obese mouse models.

Table 1: Effects of this compound on Adipose Tissue Mass and Pro-inflammatory Gene Expression in Obese Mice

| Parameter | Treatment Group | Percentage Change vs. High-Fat Diet Control |

| Epididymal WAT Mass | This compound | -55% |

| Subcutaneous WAT Mass | This compound | -40% |

| Tumor Necrosis Factor-alpha (TNF-α) | This compound | -60% |

| Interleukin-6 (IL-6) | This compound | -55% |

| Interleukin-1 beta (IL-1β) | This compound | -40% |

| Monocyte Chemoattractant Protein-1 (MCP-1) | This compound | -90% |

| Leptin | This compound | -80% |

Table 2: Upregulation of Browning and Thermogenic Markers by this compound in Adipose Tissue of Obese Mice [1]

| Gene/Protein | Treatment Group | Percentage Increase vs. High-Fat Diet Control |

| Ucp1 | This compound | +110% |

| PR domain containing 16 (Prdm16) | This compound | +90% |

| Beta-3 adrenergic receptor (Adrb3) | This compound | +520% |

| Peroxisome proliferator-activated receptor-alpha (Ppara) | This compound | +560% |

| Peroxisome proliferator-activated receptor-gamma (Pparg) | This compound | +150% |

| Fibronectin type III domain-containing protein 5 (Fndc5) | This compound | +215% |

| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (Pgc-1α) | This compound | +110% |

| Nuclear respiratory factor 1 (Nrf1) | This compound | +260% |

| Mitochondrial transcription factor A (Tfam) | This compound | +120% |

Table 3: Reduction of Endoplasmic Reticulum (ER) Stress Genes by this compound in Adipose Tissue of Obese Mice

| Gene | Treatment Group | Percentage Decrease vs. High-Fat Diet Control |

| Activating transcription factor-4 (Atf4) | This compound | -85% |

| CCAAT enhancer-binding protein homologous protein (Chop) | This compound | -55% |

| Growth arrest and DNA damage-inducible gene 45 (Gadd45) | This compound | -45% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in adipose tissue browning.

Immunohistochemistry for UCP1 in Adipose Tissue

This protocol is adapted from established methods for detecting UCP1 in paraffin-embedded adipose tissue sections.

-

Tissue Preparation:

-

Fix adipose tissue samples in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

-

Clear the tissue with xylene and embed in paraffin wax.

-

Cut 5 µm thick sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Wash sections with Tris-buffered saline (TBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Wash with TBS.

-

Block non-specific binding with 5% normal goat serum in TBS for 1 hour.

-

Incubate with a primary antibody against UCP1 (e.g., rabbit polyclonal) overnight at 4°C.

-

Wash with TBS.

-

Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash with TBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with TBS.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.

-

Wash with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Real-Time PCR (RT-qPCR) for Thermogenic Gene Expression

This protocol outlines the steps for quantifying the mRNA levels of key browning markers in adipose tissue.

-

RNA Extraction:

-

Homogenize frozen adipose tissue samples in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a chloroform phase separation followed by isopropanol precipitation.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

qPCR:

-